REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].ClCCCl.[N+:13]([O-:16])([OH:15])=[O:14]>O>[N+:13]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[CH3:1])([O-:15])=[O:14].[N+:13]([C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[CH:6][CH:5]=1)([O-:16])=[O:14]
|
Name
|
|
Quantity
|
21.205 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
catalyst
|
Quantity
|
4.242 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus
|
Type
|
CUSTOM
|
Details
|
as prepared in example 5
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
was removed azeotropically
|
Type
|
CUSTOM
|
Details
|
In this reaction 74.5% conversion of o-xylene
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53.7% |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[CH3:8].ClCCCl.[N+:13]([O-:16])([OH:15])=[O:14]>O>[N+:13]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[CH3:1])([O-:15])=[O:14].[N+:13]([C:4]1[CH:3]=[C:2]([CH3:1])[C:7]([CH3:8])=[CH:6][CH:5]=1)([O-:16])=[O:14]
|
Name
|
|
Quantity
|
21.205 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
catalyst
|
Quantity
|
4.242 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
16.4 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 250 mL three-necked round bottom flask fitted with reverse dean-stark apparatus
|
Type
|
CUSTOM
|
Details
|
as prepared in example 5
|
Type
|
CUSTOM
|
Details
|
The flask was flushed with nitrogen
|
Type
|
CUSTOM
|
Details
|
was removed azeotropically
|
Type
|
CUSTOM
|
Details
|
In this reaction 74.5% conversion of o-xylene
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 53.7% |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=CC1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |